2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro- is a heterocyclic compound that features a pyran ring fused with a phenoxy group containing a dithiolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro- typically involves the oxa-6π-electrocyclization of dienones, a common method for constructing pyran rings . The reaction conditions often include the use of catalysts such as lanthanide triflates or transition metals to facilitate the cyclization process . Additionally, multicomponent reactions (MCR) involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions have been employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro- undergoes various chemical reactions, including:
Oxidation: The dithiolane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyran ring or the phenoxy group, leading to the formation of tetrahydropyran derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction . Substitution reactions often involve nucleophiles like alkoxides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane moiety can yield sulfoxides or sulfones, while reduction of the pyran ring can produce tetrahydropyran derivatives .
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro- has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Medicine: Its derivatives have shown promise in medicinal chemistry for their potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro- involves its interaction with molecular targets through its functional groups. The dithiolane moiety can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The pyran ring and phenoxy group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Chromenes: These compounds have a similar pyran ring fused with an aromatic ring but lack the dithiolane moiety.
Tetrahydropyrans: These compounds feature a fully saturated pyran ring and are often used as building blocks in organic synthesis.
Uniqueness
The presence of the dithiolane moiety in 2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro- distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
587882-38-0 |
---|---|
Molekularformel |
C14H18O2S2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-[4-(1,3-dithiolan-2-yl)phenoxy]oxane |
InChI |
InChI=1S/C14H18O2S2/c1-2-8-15-13(3-1)16-12-6-4-11(5-7-12)14-17-9-10-18-14/h4-7,13-14H,1-3,8-10H2 |
InChI-Schlüssel |
ZMSOBXKRDPKAHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C3SCCS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.